![molecular formula C16H19N7O2 B14699919 Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate CAS No. 23853-07-8](/img/structure/B14699919.png)
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate is a chemical compound known for its unique structure and properties It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate typically involves the reaction of 2,4-diamino-6-(bromomethyl)pteridine with ethyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted pteridine derivatives.
Applications De Recherche Scientifique
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydrofolate reductase, which is crucial in the folate metabolism pathway. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, thereby affecting DNA synthesis and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known antifolate drug that also inhibits dihydrofolate reductase.
Aminopterin: Another antifolate compound with similar inhibitory effects on folate metabolism.
Pterin: A parent compound of pteridine derivatives, involved in various biological processes.
Uniqueness
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate is unique due to its specific structure, which allows for targeted interactions with enzymes involved in folate metabolism. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
23853-07-8 |
|---|---|
Formule moléculaire |
C16H19N7O2 |
Poids moléculaire |
341.37 g/mol |
Nom IUPAC |
ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C16H19N7O2/c1-2-25-15(24)9-3-5-10(6-4-9)19-7-11-8-20-14-12(21-11)13(17)22-16(18)23-14/h3-6,19H,2,7-8H2,1H3,(H5,17,18,20,22,23) |
Clé InChI |
HPAFAQKXDWTYLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N=C(N=C3NC2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




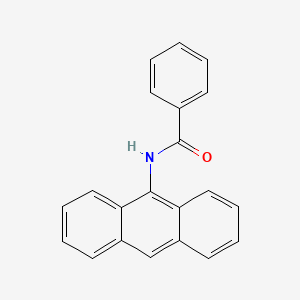

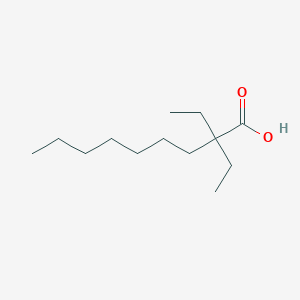
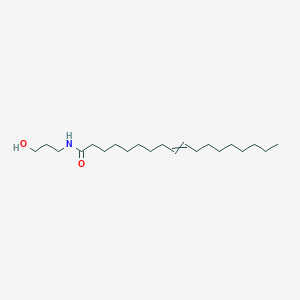
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
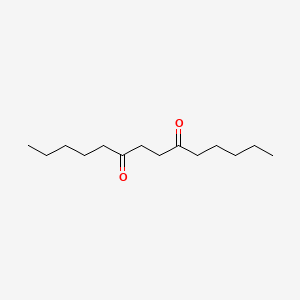
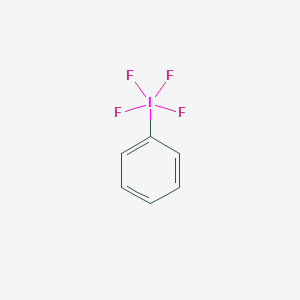
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
